2-(5-Carboxy-2-ethyl-4-oxopentoxy)carbonylbenzoic acid
2-(5-Carboxy-2-ethyl-4-oxopentoxy)carbonylbenzoic acid
Brand Name:
Vulcanchem
CAS No.:
88144-75-6
VCID:
VC20861566
InChI:
InChI=1S/C16H18O7/c1-2-10(7-11(17)8-14(18)19)9-23-16(22)13-6-4-3-5-12(13)15(20)21/h3-6,10H,2,7-9H2,1H3,(H,18,19)(H,20,21)
SMILES:
CCC(CC(=O)CC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O
Molecular Formula:
C16H18O7
Molecular Weight:
322.31 g/mol
2-(5-Carboxy-2-ethyl-4-oxopentoxy)carbonylbenzoic acid
CAS No.: 88144-75-6
Cat. No.: VC20861566
Molecular Formula: C16H18O7
Molecular Weight: 322.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88144-75-6 |
|---|---|
| Molecular Formula | C16H18O7 |
| Molecular Weight | 322.31 g/mol |
| IUPAC Name | 2-(5-carboxy-2-ethyl-4-oxopentoxy)carbonylbenzoic acid |
| Standard InChI | InChI=1S/C16H18O7/c1-2-10(7-11(17)8-14(18)19)9-23-16(22)13-6-4-3-5-12(13)15(20)21/h3-6,10H,2,7-9H2,1H3,(H,18,19)(H,20,21) |
| Standard InChI Key | SWWCOKPGMIEQMA-UHFFFAOYSA-N |
| SMILES | CCC(CC(=O)CC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O |
| Canonical SMILES | CCC(CC(=O)CC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator